Dibromonorbornane
Description
Historical Trajectories of Norbornane (B1196662) Derivatives in Mechanistic Studies
The history of norbornane derivatives in mechanistic organic chemistry is famously intertwined with one of the field's most significant debates: the nature of the 2-norbornyl cation. wikipedia.org In 1949, Saul Winstein's work on the solvolysis of 2-norbornyl sulfonates revealed unusual reactivity and stereochemical outcomes. wikipedia.org Specifically, the acetolysis of both 2-exo-norbornyl brosylate and its endo isomer yielded the same racemic product, 2-exo-norbornyl acetate. wikipedia.org This led Winstein to propose the existence of a bridged, "non-classical" carbocation intermediate, a symmetrical species that could explain the observed results. wikipedia.org
This proposal ignited decades of debate and intensive research. Herbert C. Brown, a prominent dissenter, argued that the observations could be explained by a rapid equilibrium between two classical carbocations. scripps.edu This controversy spurred the development of new experimental techniques and theoretical approaches to probe the structure and behavior of carbocations. Norbornane's rigid structure was ideal for these studies because it allowed for the precise placement of substituents and leaving groups, providing a clear window into the stereoelectronic effects governing carbocation stability and rearrangement. beilstein-journals.orgwikipedia.org The high ring strain of the norbornene double bond also makes it a highly reactive alkene, providing vast possibilities for chemical modification and mechanistic investigation. nih.govresearchgate.net
Significance of Dibromonorbornane as a Model System in Mechanistic Organic Chemistry
This compound isomers are central to the study of electrophilic addition reactions, particularly the bromination of norbornene. This reaction serves as a classic model for investigating fundamental mechanistic questions. When norbornene reacts with bromine, it doesn't yield a single product but rather a complex mixture of several this compound isomers, along with other brominated compounds. cdnsciencepub.comcdnsciencepub.com The identity and distribution of these dibromide products are kinetically controlled and provide a detailed fingerprint of the reaction mechanism. cdnsciencepub.comcdnsciencepub.com
The analysis of the product mixture from norbornene bromination allows chemists to dissect the competing reaction pathways. For instance, the formation of 2-exo,3-endo-dibromonorbornane has been shown to occur through at least two distinct ionic routes: one involving a symmetrical bromonium ion intermediate and another proceeding through a rearranged cation formed by a 6,1-hydride shift. cdnsciencepub.comcdnsciencepub.com The presence of other isomers, such as 2-exo,7-anti-dibromonorbornane, further supports the occurrence of skeletal rearrangements via carbocation intermediates. cdnsciencepub.com The stereoselectivity of the addition is also a key point of investigation, with different brominating agents and conditions leading to varying product ratios. rsc.org This sensitivity makes the formation of dibromonorbornanes an excellent system for probing the subtle interplay of steric and electronic effects in electrophilic additions.
Table 1: Major Products from the Bromination of Norbornene
| Product Name | Common Isomers Formed | Mechanistic Significance |
|---|---|---|
| This compound | 2-exo,3-endo-dibromonorbornane cdnsciencepub.comrsc.org | Formation via bromonium ion and/or 6,1-hydride shift. cdnsciencepub.comcdnsciencepub.com |
| 2-exo,7-anti-dibromonorbornane cdnsciencepub.comrsc.org | Indicates a 6,1-hydride shift mechanism. cdnsciencepub.com | |
| 2-exo,5-endo-dibromonorbornane rsc.org | Evidence of Wagner-Meerwein rearrangement. | |
| 2-exo,5-exo-dibromonorbornane rsc.org | Evidence of Wagner-Meerwein rearrangement. | |
| 2-exo,7-syn-dibromonorbornane rsc.org | Suggests complex carbocationic pathways. | |
| Bromonortricyclene | N/A cdnsciencepub.comcdnsciencepub.com | Product of elimination from a carbocation intermediate. wikipedia.org |
| 2-exo-bromonorbornane | N/A cdnsciencepub.comcdnsciencepub.com | Product of solvent or hydride capture. |
Overview of Key Research Paradigms and Challenges in this compound Chemistry
Research into this compound chemistry primarily revolves around using its synthesis and reactions to illuminate complex organic reaction mechanisms. A central paradigm involves the detailed product analysis of norbornene bromination under various conditions (e.g., different solvents, temperatures, and brominating agents) to infer the nature of the intermediates. cdnsciencepub.comrsc.orgresearchgate.net This often requires sophisticated separation and spectroscopic techniques to isolate and unambiguously identify the numerous isomers formed. cdnsciencepub.com
A significant challenge in this area is the inherent complexity of the reaction, which often yields a mixture of five or more dibromide isomers. cdnsciencepub.comcdnsciencepub.com Controlling the stereoselectivity and regioselectivity of the bromination remains a difficult task. The reaction can proceed through both ionic and radical mechanisms, further complicating the product distribution and its interpretation. cdnsciencepub.comcdnsciencepub.com For example, the formation of one dibromide isomer has been observed to occur via a radical mechanism in carbon tetrachloride. cdnsciencepub.com
Modern research increasingly employs computational chemistry to address these challenges. researchgate.netcore.ac.uk Density Functional Theory (DFT) calculations, for instance, can model the reaction pathways, calculate the energies of transition states and intermediates (such as bridged bromonium ions and various carbocations), and rationalize the observed product distributions. researchgate.net These computational studies provide a theoretical framework that complements experimental findings, offering deeper insight into the subtle energetic differences that dictate the reaction's outcome. researchgate.netcore.ac.uk However, accurately modeling these complex systems, including solvent effects and the precise nature of the reacting species, remains a computational challenge. core.ac.ukbirs.ca
Structure
2D Structure
3D Structure
Properties
CAS No. |
26637-71-8 |
|---|---|
Molecular Formula |
C7H10Br2 |
Molecular Weight |
253.96 g/mol |
IUPAC Name |
7,7-dibromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Br2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
InChI Key |
WQLOPWOVROOXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Dibromonorbornane Isomers and Derivatives
Direct Halogenation Protocols for Dibromonorbornane Synthesis
Direct bromination of norbornene, the most common precursor, is deceptively complex. The reaction does not typically yield a single product but rather a mixture of several dibrominated isomers, reflecting a complex interplay of electronic and steric effects, and the formation of various cationic intermediates.
The electrophilic addition of bromine to the norbornene double bond is not a straightforward 1,2-addition. The regiochemistry is complicated by the strained nature of the bicyclo[2.2.1]heptane system. The initial electrophilic attack by bromine occurs almost exclusively on the less sterically hindered exo face of the double bond. beilstein-journals.org This leads to the formation of a cationic intermediate.
This intermediate is not a simple classical carbocation. Instead, it is often described as a non-classical bridged ion or a rapidly equilibrating set of classical ions. ic.ac.uk The fate of this intermediate determines the final regiochemistry of the product. Several pathways are possible:
Attack at C2: Nucleophilic attack by a bromide ion at the C2 position of the initial bromonium ion leads to the expected vicinal 2,3-dibromonorbornane.
Wagner-Meerwein Rearrangement: The initial cation can undergo a skeletal rearrangement, shifting the carbocationic center and leading to products like 2-exo,5-endo-dibromonorbornane. psu.edu
6,1-Hydride Shift: A hydride shift from the C6 to the C1 position can occur, forming a new cationic intermediate that is then attacked by bromide. cdnsciencepub.com This pathway is responsible for the formation of 2,7-dibromonorbornane isomers. cdnsciencepub.com
Cyclopropane (B1198618) Ring Formation: The intermediate can also rearrange to form a cyclopropane ring, resulting in bromonortricyclane as a monobrominated byproduct. cdnsciencepub.comresearchgate.net
The competition between these pathways means that a single reaction can produce a mixture of 2,3-, 2,5-, and 2,7-dibrominated regioisomers. psu.educdnsciencepub.com Controlling the reaction to favor one regioisomer over others is a significant synthetic challenge, often influenced by the specific reagents and conditions employed.
The stereochemistry of the resulting this compound isomers is intimately linked to the reaction mechanism and the structure of the intermediates. The bromination of norbornene is a classic case study in stereochemical analysis. ic.ac.uk
Key stereochemical observations include:
2-exo,7-syn-dibromonorbornane: The formation of this isomer involves a syn-addition, which is unusual for bromination. ic.ac.uk It is rationalized by a mechanism involving a 6,1-hydride shift to form a rearranged cation, followed by nucleophilic attack from the exo face. cdnsciencepub.com
Other Stereoisomers: A variety of other stereoisomers can also be formed, including 2-exo,7-anti-dibromonorbornane, 2-exo,5-endo-dibromonorbornane, and 2-exo,5-exo-dibromonorbornane. psu.edu
The distribution of these stereoisomers is highly dependent on the reaction conditions. For example, the bromination of norbornene with polymer-supported bromine complexes has been shown to produce at least five different this compound stereoisomers. psu.edu
| Compound | Structure | Relative Yield (%) |
|---|---|---|
| 2-exo,3-endo-dibromonorbornane | vicinal, anti-addition | 76 |
| 2-exo,5-endo-dibromonorbornane | rearranged | 10 |
| 2-exo,7-syn-dibromonorbornane | rearranged, syn-addition | 8 |
| 2-exo,7-anti-dibromonorbornane | rearranged, anti-addition | 4 |
| 2-exo,3-exo-dibromonorbornane | vicinal, syn-addition | 2 |
The choice of brominating agent has a profound effect on the product distribution, allowing for some degree of synthetic control.
Elemental Bromine (Br₂): As detailed above, Br₂ typically gives a complex mixture of rearranged and non-rearranged dibromides, with the 2-exo,3-endo isomer often being the major product in solvents like methylene chloride. cdnsciencepub.com
N-Bromosuccinimide (NBS): When used in the presence of nucleophilic solvents like water, NBS leads to the formation of bromohydrins rather than dibromides. The reaction of norbornene with NBS in an acetonitrile-water mixture yields 2-exo-hydroxy-7-syn-bromo norbornane (B1196662) and 2-exo-hydroxy-7-anti-bromo norbornane as the major products, alongside bromonortricyclane. researchgate.net This highlights how the reagent system can completely change the functional group outcome of the addition.
1,2-Dibromotetrachloroethane (B50365) (DBTCE): This reagent has been used as an effective brominating agent for the synthesis of 2,3-dibromonorbornene from norbornadiene. researchgate.net It provides an alternative to using elemental bromine.
Polymer-Supported Reagents: Cross-linked poly(styrene-4-vinylpyridine)-bromine complexes have been used as stereoselective brominating agents. psu.edu These reagents produce a complex mixture of seven products from norbornene, including five distinct this compound isomers, demonstrating a different reactivity profile compared to free bromine. psu.edu
| Reagent System | Solvent | Major Product Type | Reference |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | This compound Isomers | cdnsciencepub.com |
| N-Bromosuccinimide (NBS) | CH₃CN / H₂O | Bromohydrin Isomers | researchgate.net |
| 1,2-Dibromotetrachloroethane (DBTCE) | Not specified for norbornene | Used for norbornadiene bromination | researchgate.net |
| Polymer-supported Br₂ | CHCl₃ | This compound Isomers | psu.edu |
The solvent can influence both the rate and the selectivity of the bromination of norbornene by stabilizing or destabilizing the charged intermediates and by potentially participating in the reaction. researchgate.netmdpi.com
The product distribution from the reaction of norbornene with bromine shows a marked dependence on the solvent. cdnsciencepub.com In a relatively polar solvent like methylene chloride, the reaction is predominantly an ionic process that yields a mixture of the five dibromide isomers discussed previously. cdnsciencepub.com
However, in a nonpolar solvent like carbon tetrachloride, the reaction mechanism can have a significant radical component, especially at higher reactant concentrations. This changes the product ratio, notably decreasing the proportion of the rearranged 2-exo,7-syn dibromide and increasing the 2-exo,3-endo dibromide. cdnsciencepub.com The presence of a radical inhibitor in carbon tetrachloride can revert the product distribution to one that resembles the outcome in methylene chloride, confirming the role of competing ionic and radical pathways. cdnsciencepub.com
For some reagent systems, like polymer-supported bromine complexes, solvent polarity was found to have a significant effect on the reaction rate but not on the stereoselectivity of the addition. psu.edu
| Product | Yield in CH₂Cl₂ (%) | Yield in CCl₄ (%) |
|---|---|---|
| 2-exo,3-endo-dibromonorbornane | 76 | 85 |
| 2-exo,7-syn-dibromonorbornane | 8 | 3 |
| Other Dibromides & Byproducts | 16 | 12 |
Multistep Synthetic Routes to Specific this compound Stereoisomers
To overcome the selectivity issues of direct halogenation, multistep routes starting from highly functionalized and stereochemically defined precursors are employed.
Camphor (B46023), a naturally occurring terpenoid, is an excellent chiral starting material for the synthesis of functionalized norbornane derivatives. Its rigid bicyclic structure and defined stereocenters provide a template for building complex targets.
A notable example involves the synthesis of 8-bromocamphor, a key synthetic precursor. scielo.org.za During the synthesis of this compound from (+)-3-endo-bromocamphor, a sequence involving bromination to (+)-3,3,8-tribromocamphor is used. scielo.org.za In the final reductive debromination step, alongside the desired 8-bromocamphor, a significant byproduct is formed: 3,3,4-trimethyl-1,7-dibromonorbornane-2-one. scielo.org.zaajol.infoscielo.org.za The formation of this dibrominated analogue occurs through a skeletal rearrangement of the camphor framework during the reaction sequence. scielo.org.za This demonstrates how synthetic manipulations on a camphor scaffold can lead to complex this compound derivatives that would be inaccessible through direct bromination of a simple alkene.
Strategic Approaches for Diastereoselective and Enantioselective this compound Synthesis
The synthesis of specific diastereomers and enantiomers of this compound relies on a range of sophisticated chemical strategies. These include the use of chiral auxiliaries, substrate-controlled reactions, and stereoselective bromination methods.
One key approach involves the stereoselective bromination of norbornene derivatives. The reaction of norbornene with bromine has been shown to yield a complex mixture of dibromides, including 2-exo,3-endo-dibromonorbornane, alongside other isomers and rearrangement products like bromonortricyclene. cdnsciencepub.com The product distribution is highly dependent on the reaction conditions, such as solvent and temperature. For instance, the bromination of norbornene can proceed through both ionic and radical pathways, with the ionic mechanism often leading to rearranged products via a bromonium ion intermediate and subsequent 6,1-hydride shifts. cdnsciencepub.com
To control diastereoselectivity, researchers have employed polymer-supported brominating agents, such as cross-linked poly-(4-vinylpyridine-styrene)-bromine complexes. These reagents have been shown to favor the anti-addition of bromine to alkenes, including norbornene, with the stereoselectivity being largely independent of solvent polarity. psu.edu The use of such reagents can help to minimize the formation of undesired isomers.
For the synthesis of enantiomerically enriched this compound precursors, the use of chiral auxiliaries in Diels-Alder reactions is a well-established strategy. For example, the enantioselective synthesis of 2-bromobicyclo[2.2.1]hept-2-ene can be achieved through a [4+2] cycloaddition of 2-bromoacrolein (B81055) and cyclopentadiene, catalyzed by a chiral titanium complex derived from (R)-BINOL. This chiral precursor can then be subjected to further transformations, including bromination, to yield enantiomerically enriched this compound derivatives. The choice of chiral auxiliary is critical and can significantly influence the stereochemical outcome of the reaction. numberanalytics.comtcichemicals.com
The desymmetrization of meso-substrates, such as dibromonorbornene, offers another powerful route to chiral this compound derivatives. This can be achieved through reactions with chiral reagents or catalysts that selectively react with one of the two enantiotopic groups.
The following table summarizes selected methods for the diastereoselective and enantioselective synthesis of this compound precursors and derivatives, highlighting the conditions and stereochemical outcomes.
| Starting Material | Reagent/Catalyst | Product(s) | Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |
| Norbornene | Bromine | 2-exo,3-endo-dibromonorbornane and other isomers | Complex mixture | - | cdnsciencepub.com |
| trans-1-Phenylpropene | Cross-linked poly-(4-vinylpyridine-styrene)-bromine complex | anti-Dibromide | High anti-selectivity | - | psu.edu |
| 2-Bromoacrolein and Cyclopentadiene | (R)-BINOL/Ti(O-i-Pr)₄ | Enantiomerically enriched 2-bromobicyclo[2.2.1]hept-2-ene | High ee | - | |
| Isatin and Acetone | Diendo norbornene β-amino amide organocatalyst with LiOH | 3-hydroxy-3-alkyl-2-oxindole derivative | up to 57% ee | - | rsc.org |
| Substituted Isatins | Diendo norbornene β-amino amide organocatalyst with LiOH | 3-hydroxy-3-alkyl-2-oxindole derivative | up to 99% ee | - | rsc.org |
Emerging Synthetic Strategies for Highly Functionalized this compound Systems
The development of new synthetic methods to access highly functionalized this compound systems is an active area of research, driven by the need for novel building blocks in medicinal chemistry and materials science. These emerging strategies often focus on the late-stage functionalization of the this compound core or the use of innovative catalytic systems.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of norbornene derivatives. The Catellani reaction, which involves the cooperative action of palladium and norbornene, allows for the ortho- and ipso-functionalization of aryl halides. researchgate.netacs.org This methodology can be adapted to introduce a wide range of functional groups onto the norbornane framework. For instance, a palladium/norbornene-catalyzed decarbonylative difunctionalization of thioesters has been developed, enabling the synthesis of complex, polysubstituted arenes that can be incorporated into norbornane systems. acs.orgnih.gov
Visible light-mediated reactions are also gaining prominence as a mild and efficient method for C-H functionalization. Site-selective aliphatic C-H bromination using N-bromoamides and visible light has been demonstrated, offering a potential route to selectively introduce bromine atoms at specific positions on the norbornane skeleton. acs.org This approach could provide access to previously unattainable isomers and functionalized derivatives.
The development of novel catalytic systems is another key area of progress. For example, tungsten hexachloride has been shown to be a competent chlorinating agent for some alkenes, although its reactivity with norbornene is limited. nih.gov However, the exploration of other transition metal catalysts for the stereoselective dihalogenation of alkenes remains a promising avenue for the synthesis of dibromonorbornanes. nih.gov The use of chiral catalysts in these reactions could provide direct access to enantiomerically enriched products. nih.gov
Furthermore, multicomponent reactions are being explored for the rapid construction of highly functionalized molecules. A protocol for the synthesis of densely functionalized γ-lactam derivatives has been reported, which could potentially be adapted to incorporate a this compound scaffold. mdpi.com
The following table provides an overview of some emerging strategies for the synthesis of functionalized norbornane derivatives, which could be applied to this compound systems.
| Strategy | Catalyst/Reagent | Type of Functionalization | Key Features | Reference |
| Palladium/Norbornene Catalysis | Pd(OAc)₂, TFP, Cu₂O | Decarbonylative Difunctionalization of Thioesters | Construction of polysubstituted arenes | acs.orgnih.gov |
| Visible Light-Mediated C-H Bromination | N-Bromoamides | Site-selective aliphatic C-H bromination | Mild reaction conditions, high selectivity | acs.org |
| Catalytic Stereoselective Dihalogenation | (DHQ)₂PHAL, 4-Ph(C₆H₄)ICl₂ | Enantioselective dichlorination of allylic alcohols | Catalytic, enantioselective | nih.gov |
| Multicomponent Reaction | BINOL derived phosphoric acid | Synthesis of highly functionalized γ-lactams | Rapid construction of complex molecules | mdpi.com |
| Palladium/Norbornene Cooperative Catalysis | Pd/XPhos complex, 5-norbornene-2-carboxylic acid | Construction of polycyclic aromatic hydrocarbons | Two-component annulation | researchgate.net |
Mechanistic Investigations of Dibromonorbornane Reactivity and Transformations
Carbocationic Rearrangement Pathways of Dibromonorbornanes
Carbocation rearrangements are a hallmark of reactions involving norbornyl systems. libretexts.org These rearrangements are driven by the thermodynamic imperative to form a more stable carbocation from a less stable one. libretexts.orgmasterorganicchemistry.com In the context of dibromonorbornanes, the generation of a carbocation, typically through the departure of a bromide ion, initiates a cascade of potential rearrangements, including Wagner-Meerwein shifts, hydride shifts, and the formation of nonclassical carbocations.
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orgscribd.com This type of rearrangement is a prominent feature in the chemistry of bicyclic terpenes and is particularly relevant to the norbornane (B1196662) system. wikipedia.org The driving force for this rearrangement is the formation of a more stable carbocation. For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation. youtube.comyoutube.com
In dibromonorbornane systems, the initial formation of a carbocation at a secondary position can be followed by a 1,2-shift of a carbon-carbon bond of the bicyclic framework. This skeletal rearrangement can lead to a variety of isomeric products with different substitution patterns. The specific outcome of a Wagner-Meerwein rearrangement is highly dependent on the stereochemistry of the starting material and the reaction conditions.
Table 1: Examples of Wagner-Meerwein Rearrangements in Terpene Chemistry
| Starting Material | Product | Type of Shift |
| Isoborneol | Camphene | 1,2-Alkyl Shift |
| Pinene Hydrochloride | Bornyl Chloride | 1,2-Alkyl Shift |
This table illustrates classic examples of Wagner-Meerwein rearrangements in related bicyclic systems, which provide a model for understanding similar processes in this compound chemistry.
In addition to skeletal rearrangements, intramolecular hydride shifts are also crucial in the reactivity of this compound carbocations. A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocationic center. byjus.comlibretexts.org While 1,2-hydride shifts are common, the rigid structure of the norbornyl cation allows for longer-range hydride shifts.
A significant pathway in the chemistry of norbornyl cations is the 6,1-hydride shift. This process involves the transfer of a hydride from the C6 position to the C1 position, leading to an interconversion of carbocationic intermediates. The bromination of norbornene, for example, yields products that are understood to arise from a cation formed by a 6,1-hydride shift. cdnsciencepub.com This type of intramolecular process highlights the ability of the norbornane framework to facilitate transfers across space, a consequence of its folded geometry.
It is important to note that while 1,2-hydride shifts are very common in carbocation chemistry, longer-range shifts such as 1,3-hydride shifts are generally less frequent, though the 2-norbornyl cation is a notable exception where a fast wikipedia.orgic.ac.uk hydride shift is observed. wpmucdn.comlibretexts.org
The concept of nonclassical carbocations is central to understanding the reactivity of norbornyl systems. slideshare.net A nonclassical carbocation is one in which the positive charge is delocalized over more than two atoms, often involving a three-center, two-electron bond. libretexts.org This contrasts with classical carbocations where the positive charge is localized on a single carbon atom. slideshare.net
In the case of this compound, the ionization of a bromide can be assisted by the neighboring C-C sigma bond, leading to the formation of a bridged, nonclassical norbornyl cation. libretexts.org This intermediate can be represented as a hybrid of several resonance structures, with the positive charge shared between C1, C2, and C6. ic.ac.uklibretexts.org The formation of this nonclassical ion has profound stereochemical consequences, as the nucleophile will typically attack from the exo face, opposite the bridging interaction.
The debate over the existence and structure of the norbornyl cation was a major topic in physical organic chemistry for many years. ic.ac.uk The intermediacy of these nonclassical species helps to explain the observed high rates of solvolysis and the stereochemical outcomes of reactions involving norbornyl derivatives. libretexts.org For instance, the two primary products observed in the bromination of norbornene are thought to arise from two different nonclassical intermediates of similar energy. ic.ac.uk
Solvolysis Reactions of this compound Derivatives
Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes for studying reaction mechanisms, particularly the formation and fate of carbocationic intermediates. libretexts.org For this compound derivatives, solvolysis provides a window into the kinetics and stereochemistry of carbocation formation and rearrangement.
Kinetic studies of the solvolysis of this compound derivatives provide quantitative data on the rates of reaction and the factors that influence them. The rate of solvolysis is highly dependent on the structure of the substrate, the nature of the leaving group, and the properties of the solvent.
Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting solvolysis because they can both stabilize the developing carbocation and act as a nucleophile. libretexts.org The rate of an SN1 solvolysis reaction is primarily determined by the stability of the carbocation intermediate. Therefore, substrates that can form more stable carbocations, including those that can form nonclassical ions, will typically undergo solvolysis more rapidly.
Table 2: Relative Rates of Solvolysis of Alkyl Halides in Different Solvents
| Solvent (Dielectric Constant) | Relative Rate (t-Butyl Chloride) |
| Water (78) | 150,000 |
| Formic Acid (58) | 5,000 |
| Methanol (33) | 1 |
| Acetic Acid (6) | 0.001 |
This table illustrates the profound effect of solvent polarity on the rate of a typical SN1 solvolysis reaction. Similar trends would be expected for the solvolysis of this compound derivatives.
In solvolysis reactions, the solvent can play a more intimate role than simply acting as a bulk medium. Solvent molecules can actively participate in the ionization step, providing nucleophilic assistance to the departure of the leaving group. The extent of this solvent participation can be assessed using tools like the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent. nih.govbeilstein-journals.org
Another important phenomenon in solvolysis is ion-pair return. After the leaving group departs, it can remain in close proximity to the carbocation as part of a solvent-separated ion pair. The leaving group can then recombine with the carbocation, leading to "internal return" to the starting material or "external return" after solvent intervention. This process can complicate the interpretation of kinetic data and can lead to racemization or isomerization of the starting material. The rigid structure of this compound can influence the dynamics of ion-pair return, potentially favoring certain stereochemical outcomes.
Nucleophilic Substitution Reactions Involving this compound Halides
Nucleophilic substitution reactions in this compound systems are profoundly influenced by the rigid, bicyclic framework of the norbornyl structure. The inherent strain and fixed geometry of this skeleton impose significant constraints on reaction pathways, leading to unique stereochemical and regiochemical outcomes that differ markedly from acyclic or simple monocyclic systems. These reactions involve the replacement of a bromide, a good leaving group, by a nucleophile. chemguide.co.ukucsb.edu The mechanisms of these substitutions, whether SN1 or SN2, are dictated by the substitution pattern of the this compound and the specific reaction conditions employed. libretexts.orglibretexts.org
Stereoelectronic Factors Governing Substitution at Bridgehead and Exocyclic Positions
The reactivity of halides on the norbornyl skeleton is highly dependent on their position. A critical distinction exists between bridgehead positions (C1 and C4) and exocyclic positions on the main bicyclic rings.
Bridgehead Positions: Substitution at a bridgehead carbon in this compound is strongly disfavored for both SN1 and SN2 mechanisms due to powerful stereoelectronic effects.
SN2 Inactivity: The SN2 mechanism requires a backside attack by the nucleophile, leading to an inversion of stereochemistry. libretexts.org In the norbornyl system, the cage-like structure completely shields the back of the bridgehead carbon, making a direct backside approach sterically impossible.
SN1 Inactivity: The SN1 mechanism proceeds through a carbocation intermediate. ucsb.edu Carbocations favor a trigonal planar geometry to maximize stability. libretexts.org A bridgehead carbon in the norbornyl system cannot achieve this planarity due to the extreme angle strain it would introduce into the bicyclic frame. core.ac.uk The resulting bridgehead carbocation is highly unstable and its formation is energetically prohibitive under normal solvolysis conditions.
Exocyclic Positions: In contrast, halides at exocyclic positions (e.g., C2, C3, C5, C6) are more amenable to substitution, although still subject to significant stereoelectronic control.
Exo vs. Endo Reactivity: The rate of substitution often differs between exo and endo isomers. The exo position is generally more reactive in SN1 reactions. The departure of an exo leaving group can be assisted by the C1-C6 bonding electrons, leading to the formation of the famously stabilized nonclassical norbornyl cation. This anchimeric assistance accelerates the ionization step. The approach of a nucleophile to the resulting carbocation also typically favors the exo face due to less steric hindrance.
For SN2 reactions, the approach of the nucleophile is also sterically directed. A backside attack on an exo-bromide would require an endo-approach, which can be sterically hindered by the rest of the bicyclic structure, particularly the opposing methylene (B1212753) bridge (C7).
These stereoelectronic principles are fundamental to understanding the outcomes of nucleophilic substitution in this compound derivatives. imperial.ac.uk
Interplay of Substitution and Rearrangement Pathways in this compound Conversions
A hallmark of norbornyl chemistry is the propensity for carbocation intermediates to undergo rapid and complex rearrangements. When a this compound derivative undergoes a reaction proceeding through an SN1 pathway, the initial formation of a secondary carbocation is often followed by skeletal rearrangements before the nucleophile can attack. This interplay results in a mixture of products where the nucleophile is attached to a different carbon than the one that originally bore the leaving group. core.ac.uk
The primary rearrangement mechanisms include:
Wagner-Meerwein Rearrangements: These involve a shift of a carbon-carbon single bond. In the norbornyl cation, the C1-C6 bond can migrate to C2, effectively moving the positive charge from C2 to C1 (though a true bridgehead cation is unstable, this is part of a dynamic process). This can lead to products with a rearranged carbon skeleton.
6,2-Hydride Shifts: A hydrogen atom from C6 can migrate with its bonding electrons to an adjacent carbocation center at C2. This process is particularly facile in the norbornyl system and leads to the interconversion of cationic intermediates. researchgate.net
Endo 3,2-Hydride Shifts: Less common but still observed, this involves the shift of a hydrogen from the endo position at C3 to a carbocation at C2.
The reaction of norbornene with bromine, which forms this compound, itself illustrates this complexity. The addition can proceed through a bromonium ion, which upon opening can yield a cation that undergoes a 6,1-hydride shift, leading to a mixture of dibromide products. researchgate.net Consequently, the solvolysis of a single, pure this compound isomer can yield a complex mixture of rearranged alcohols or other substitution products, making the prediction of product distributions challenging.
Elimination Reactions of this compound Derivatives
Elimination reactions of this compound, typically dehydrobromination, are used to introduce double bonds and form bromo-substituted norbornenes or related unsaturated compounds. mgscience.ac.inyoutube.com These reactions are highly sensitive to the stereochemical and regiochemical constraints of the rigid bicyclic system. The primary mechanism for base-induced elimination is the bimolecular E2 pathway, which has strict stereoelectronic requirements. libretexts.orglibretexts.org
Regioselectivity and Stereoselectivity in this compound Elimination Processes
The outcome of an elimination reaction is governed by which proton is removed (regioselectivity) and the spatial arrangement of the atoms involved (stereoselectivity/stereospecificity). khanacademy.orgyoutube.com
Regioselectivity (Zaitsev vs. Hofmann): In many systems, elimination reactions follow Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. chemistrysteps.com However, in the sterically congested norbornyl system, this rule can be superseded. The accessibility of the β-protons to the base is often the dominant factor. cureffi.org
Use of a small, strong base (e.g., sodium ethoxide) may favor the thermodynamically more stable Zaitsev product, if a suitable proton is available.
Use of a bulky, sterically hindered base (e.g., potassium tert-butoxide) will preferentially abstract the most accessible, least sterically hindered proton, often leading to the less substituted Hofmann product. chemistrysteps.comkhanacademy.org For instance, an exo-proton is generally more accessible than an endo-proton.
Stereoselectivity and Stereospecificity: The E2 mechanism requires a specific alignment of the proton being abstracted and the leaving group; they must be anti-periplanar to one another. libretexts.orgkhanacademy.org This means the H-C-C-Br dihedral angle must be close to 180°.
The rigid geometry of the norbornane skeleton often prevents the ideal anti-periplanar arrangement. For example, the dihedral angle between a C2-exo-bromide and a C3-endo-proton is close to 180°, favoring elimination. Conversely, the angle between a C2-exo-bromide and a C3-exo-proton is closer to 0°, making syn-elimination, which is electronically disfavored, the only possibility for that specific proton.
Because of this strict geometric constraint, the possible elimination products are severely limited. Elimination will only occur if a β-proton exists that can achieve an anti-periplanar orientation with respect to the bromide leaving group. This makes E2 reactions in this system highly stereospecific. khanacademy.org
Base-Mediated Elimination Mechanisms in this compound Chemistry
The mechanism of base-mediated elimination from this compound is predominantly E2, a concerted, single-step process where the base removes a proton at the same time as the C-C π bond forms and the bromide departs. libretexts.orgyoutube.com
The key factors influencing the E2 reaction are:
Base Strength and Size: Strong bases are required for the E2 mechanism. masterorganicchemistry.com As noted above, the size of the base is a critical tool for controlling regioselectivity. Bulky bases like potassium tert-butoxide favor the formation of the Hofmann product by abstracting the most sterically accessible proton. libretexts.orgkhanacademy.org Smaller bases like sodium ethoxide are more likely to yield the Zaitsev product, provided the required anti-periplanar proton is available. chemistrysteps.com
Substrate Stereochemistry: The specific isomer of this compound is crucial. For an E2 reaction to occur, there must be a β-hydrogen that is anti-periplanar to one of the bromine atoms. For example, elimination from exo,exo-2,3-dibromonorbornane is difficult because there are no β-protons in an anti-periplanar arrangement. In contrast, exo,endo-isomers may have suitable protons available for elimination.
The interplay of these factors is demonstrated in the selective synthesis of various bromoalkenes from dibromoalkanes using bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), where regioselectivity is controlled by factors such as inductive effects from nearby functional groups. researchgate.netthieme-connect.de
Comparative Analysis of Ionic and Radical Mechanisms in this compound Formation and Reactions
This compound can be synthesized via the addition of bromine to norbornene, a reaction that can proceed through either an ionic or a free-radical pathway, often yielding different product distributions. acs.org The subsequent reactions of this compound itself can also be categorized as either ionic (like the SN1/E1 and SN2/E2 reactions discussed above) or radical in nature.
Formation of this compound (Bromination of Norbornene):
Ionic Mechanism: In the presence of a polar solvent and in the absence of light or radical initiators, the addition of bromine to norbornene proceeds via an electrophilic addition mechanism. acs.org
The π-bond of the alkene attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.
This intermediate can be attacked by the bromide ion. However, due to the strained norbornyl structure, the intermediate can also rearrange (e.g., via 6,1-hydride shift) to form a more stable carbocation before attack. researchgate.net
This pathway leads to a complex mixture of this compound isomers, including rearranged products. The products are typically those of trans-addition and skeletal rearrangement. researchgate.netacs.org
Radical Mechanism: In a non-polar solvent and in the presence of UV light or a radical initiator, the reaction proceeds via a free-radical chain reaction. ucsb.edutransformationtutoring.com
Initiation: The Br-Br bond is cleaved homolytically to produce two bromine radicals (Br•).
Propagation: A bromine radical adds to the double bond, forming a bromo-norbornyl radical intermediate. This radical then abstracts a bromine atom from another Br₂ molecule to form the this compound product and a new bromine radical, continuing the chain.
Termination: Two radicals combine to end the chain. Radical additions to norbornene can lead to different product ratios compared to the ionic pathway. For instance, some studies show that while ionic bromination gives a mixture of rearranged products, the radical pathway can favor the formation of cis-exo dibromide products, a stereochemical outcome not typically seen in the ionic pathway. acs.org The lack of a discrete carbocation intermediate in the radical mechanism precludes the Wagner-Meerwein and hydride-shift rearrangements characteristic of the ionic process. libretexts.org
Below is a table summarizing the key differences in the formation pathways:
| Feature | Ionic Mechanism | Radical Mechanism |
| Initiation | Electrophilic attack by Br₂ on the alkene π-bond | Homolytic cleavage of Br₂ by light or heat |
| Intermediates | Bromonium ion, carbocations | Bromine atoms, bromo-alkyl radicals |
| Rearrangements | Common (Wagner-Meerwein, hydride shifts) | Generally absent |
| Stereochemistry | Often complex mixture, including trans and rearranged products | Can favor specific isomers, such as cis-exo addition products |
| Conditions | Polar solvents, absence of light | Non-polar solvents, UV light or radical initiators |
Reactions of this compound:
Ionic Reactions: As detailed in sections 3.3 and 3.4, these reactions involve polar reagents and intermediates like carbocations (SN1, E1) or proceed through polar transition states (SN2, E2). They are characterized by the movement of electron pairs and are sensitive to solvent polarity, nucleophile/base strength, and stereoelectronic effects.
Radical Reactions: These reactions involve intermediates with unpaired electrons (radicals) and proceed via chain mechanisms. rsc.orgyoutube.com An example would be the reduction of a C-Br bond using a radical reagent like tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). In such a reaction, a tin radical abstracts a bromine atom to form a norbornyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH. These reactions are less sensitive to solvent polarity but are highly influenced by bond dissociation energies. libretexts.org The stability of the intermediate radical (tertiary > secondary > primary) plays a key role in selectivity, similar to how carbocation stability governs ionic reactions. masterorganicchemistry.com
Neighboring Group Participation and Anchimeric Assistance in this compound Transformations
Neighboring group participation (NGP), also known as anchimeric assistance, is a pivotal concept in understanding the reactivity of specific molecular structures. utexas.eduwikipedia.orgdalalinstitute.com It involves the interaction of a reaction center with lone pairs of electrons on an atom or with electrons in a sigma (σ) or pi (π) bond within the same molecule. wikipedia.org This intramolecular interaction can significantly accelerate reaction rates and dictate stereochemical outcomes, often leading to retention of configuration where inversion would typically be expected. utexas.eduwikipedia.orgdalalinstitute.com The rigid bicyclic framework of norbornane and its derivatives, such as this compound, provides an ideal system for studying these effects, as its conformational rigidity allows for clear stereoelectronic relationships between the reacting center and potential neighboring groups. mcmaster.ca
In this compound, anchimeric assistance can manifest in two primary ways: participation by the non-bonding electrons of a bromine atom, or participation by the electrons in the carbon-carbon sigma bonds of the strained bicyclic skeleton, which leads to the formation of nonclassical carbocations. slideshare.netlibretexts.org
Detailed Research Findings
Mechanistic investigations into the reactivity of substituted norbornanes, particularly during solvolysis reactions, have provided compelling evidence for anchimeric assistance. The key observations are dramatic rate enhancements and specific product stereochemistry, which differ significantly from systems where NGP is absent.
Participation by C-C Sigma Bonds (Nonclassical Carbocations): The norbornane system is the archetypal example of anchimeric assistance provided by a C-C σ-bond. dalalinstitute.comlibretexts.org This is most famously observed in the solvolysis of 2-norbornyl derivatives. The reactivity difference between exo and endo isomers is a hallmark of this phenomenon. The exo isomer ionizes significantly faster than the endo isomer because the C1-C6 σ-bond is perfectly positioned anti-periplanar to the leaving group at the C2-exo position. libretexts.orgwpmucdn.com This alignment allows the σ-bond electrons to "push" the leaving group off, stabilizing the developing positive charge and forming a delocalized, bridged, nonclassical carbocation. libretexts.orgwpmucdn.comyoutube.com
In the case of a this compound derivative, such as exo-2,X-dibromonorbornane, the solvolysis of the exo-bromo substituent is similarly assisted by the C1-C6 bond. This leads to a nonclassical carbocation intermediate where the positive charge is shared between C1, C2, and C6. libretexts.org The presence of the second bromine atom elsewhere on the ring can influence the stability and subsequent reactions of this intermediate through inductive effects.
Conversely, in an endo isomer, the C1-C6 bond is not correctly aligned to provide backside assistance. youtube.com Therefore, its ionization occurs without σ-bond participation, proceeding at a much slower rate and forming a classical secondary carbocation, which may then rearrange to the more stable nonclassical ion. libretexts.orgyoutube.com
Data on Exo/Endo Reactivity
The profound impact of anchimeric assistance is quantitatively demonstrated by comparing the solvolysis rates of exo and endo isomers. While specific kinetic data for this compound isomers are dispersed throughout specialized literature, the principles are clearly established from extensive studies on 2-norbornyl brosylates and other derivatives.
The acetolysis of exo-2-norbornyl brosylate proceeds 350 times faster than the corresponding endo isomer, a direct consequence of the σ-bond participation available only to the exo compound. wpmucdn.com This rate differential is a classic indicator of anchimeric assistance from the framework itself.
| Compound | Isomer | Relative Rate of Solvolysis (Acetolysis) | Primary Mechanism of Assistance |
|---|---|---|---|
| 2-Norbornyl Brosylate | exo | 350 | C1-C6 σ-bond participation |
| 2-Norbornyl Brosylate | endo | 1 | No significant NGP (Solvent assistance) |
| syn-7-Norbornenyl Tosylate | - | 1011 | π-bond participation |
| 7-Norbornyl Tosylate | - | 104 | C1-C7 σ-bond participation |
This table illustrates the dramatic rate enhancements observed in norbornyl systems due to neighboring group participation. The data for 2-norbornyl brosylate highlights the exo/endo rate ratio characteristic of σ-bond assistance. wpmucdn.com The rates for 7-norbornenyl and 7-norbornyl tosylates are included to show the powerful effect of π-bond and other σ-bond participation, respectively, relative to saturated systems. dalalinstitute.com
For this compound, the same stereoelectronic principles apply. The solvolysis of an exo-bromine atom would be expected to be significantly faster than an endo-bromine atom due to the anchimeric assistance from the C-C σ-bond framework. The exact rate ratio would be modulated by the position and electronic influence of the second bromine substituent.
Stereochemical Aspects and Stereocontrol in Dibromonorbornane Chemistry
Absolute and Relative Stereochemistry of Dibromonorbornane Isomers
The stereochemistry of this compound is complex due to the presence of multiple stereogenic centers and the rigid, bridged structure of the norbornane (B1196662) skeleton. The precise three-dimensional arrangement of atoms at these centers defines the absolute configuration , which can be designated using the Cahn-Ingold-Prelog (CIP) R/S notation. ucalgary.casydney.edu.au In contrast, relative configuration describes the spatial relationship between different substituents within the molecule, often denoted by terms like cis/trans or syn/anti. ucalgary.caox.ac.uk
In the context of this compound, the bromine atoms can be oriented in several distinct ways, leading to a number of diastereomers and enantiomers. The key descriptors for substituent orientation in the norbornane system are exo and endo. An exo substituent is on the same side of the bicyclic ring as the one-carbon bridge, while an endo substituent is on the opposite side. This leads to the possibility of exo,exo-, endo,endo-, and exo,endo- isomers.
The absolute configuration of each stereocenter is determined by assigning priorities to the attached groups based on atomic number. sydney.edu.auyoutube.com The three-dimensional structure of these isomers can be unequivocally determined using techniques like X-ray crystallography. ucalgary.ca
Table 1: Possible Stereoisomers of this compound
| Isomer Description | Bromine Positions | Chirality |
| exo,exo-dibromonorbornane | Both bromine atoms are in the exo position. | Can exist as enantiomers. |
| endo,endo-dibromonorbornane | Both bromine atoms are in the endo position. | Can exist as enantiomers. |
| exo,endo-dibromonorbornane | One bromine atom is exo and the other is endo. | Can exist as enantiomers. |
Chiral Induction and Diastereoselective Control in Reactions Involving this compound
Chiral induction , also known as asymmetric induction, is the process by which a chiral entity influences the formation of a new chiral center in a molecule, leading to an unequal mixture of stereoisomers. taylorfrancis.comnih.gov In the chemistry of this compound, this can be achieved through the use of chiral reagents, catalysts, or auxiliaries. numberanalytics.com
Diastereoselective control refers to the preferential formation of one diastereomer over others. saskoer.ca In reactions involving the norbornane framework, the rigid structure often leads to high diastereoselectivity. The bicyclic nature of the molecule creates distinct steric environments on the exo and endo faces. cureffi.org Generally, the exo face is more sterically accessible to incoming reagents, leading to preferential exo attack. cureffi.org
For instance, the addition of bromine to norbornene often proceeds with a high degree of stereocontrol. The initial electrophilic attack of bromine can occur from either the exo or endo face, but subsequent nucleophilic attack by the bromide ion is often directed to the opposite face, resulting in a trans-dibromide. The inherent steric hindrance of the endo face often favors the formation of products resulting from exo attack.
Kinetic control, where the product distribution is determined by the relative energies of the transition states leading to different diastereomers, is a key factor in these reactions. saskoer.ca By carefully selecting reaction conditions and reagents, it is possible to influence the stereochemical outcome and favor the formation of a specific this compound isomer.
Conformational Analysis and its Impact on this compound Reactivity
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org While the norbornane skeleton is rigid, it is not entirely devoid of conformational flexibility. The six-membered rings exist in a boat-like conformation, and subtle distortions can occur. rsc.org
The reactivity of this compound isomers can be significantly influenced by their conformation. slideshare.netnumberanalytics.com The orientation of the carbon-bromine bonds, whether they are in a more sterically hindered or accessible position, can affect the rate and pathway of reactions such as eliminations and substitutions. slideshare.net
Resolution of Enantiomeric this compound Derivatives
Many this compound isomers are chiral and are initially produced as racemic mixtures, which are 50:50 mixtures of enantiomers. libretexts.orgunizin.org The separation of these enantiomers, a process known as chiral resolution , is essential for studying the properties of individual enantiomers. wikipedia.orgnumberanalytics.com
Since enantiomers have identical physical properties in an achiral environment, their separation requires the introduction of another chiral entity. libretexts.orglibretexts.org A common method is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. libretexts.orgwikipedia.org These diastereomers have different physical properties, such as solubility, and can be separated by techniques like fractional crystallization. numberanalytics.comlibretexts.org
Common Chiral Resolving Agents:
Chiral acids (e.g., tartaric acid, mandelic acid) for resolving racemic bases. libretexts.org
Chiral bases (e.g., brucine, strychnine) for resolving racemic acids. libretexts.org
Once the diastereomers are separated, the original enantiomers can be regenerated by removing the resolving agent. wikipedia.org Another powerful technique for chiral resolution is chiral chromatography , where a chiral stationary phase is used to selectively interact with one enantiomer more strongly than the other, leading to their separation. numberanalytics.comnumberanalytics.com
Theoretical and Computational Studies of Dibromonorbornane
Quantum Mechanical Investigations of Dibromonorbornane Structures and Energetics
Quantum mechanics serves as the fundamental theory for describing the behavior of electrons in molecules, which in turn dictates molecular structure and energy. spinquanta.comumich.edu Computational quantum mechanical methods aim to solve the Schrödinger equation, providing a detailed picture of the electronic structure of molecules like this compound. These calculations are crucial for determining molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying larger molecular systems. youtube.com
Applications of DFT to this compound systems allow for the investigation of various properties:
Ground-State Electronic Structure: DFT is used to calculate the distribution of electrons within the molecule, yielding parameters like molecular orbital energies, geometric configurations (bond lengths and angles), and atomic charge distributions. mdpi.com
Molecular Properties: From the electronic structure, properties such as dipole moments and vibrational frequencies can be determined.
Stability Analysis: By calculating the total electronic energy, DFT can be used to compare the relative stabilities of different this compound isomers (e.g., exo vs. endo isomers).
Reactivity Prediction: DFT calculations can identify reactive sites within the molecule by analyzing molecular orbital energy levels and local electron densities, providing insight into its chemical behavior. mdpi.com
While specific DFT studies on this compound are part of broader computational analyses of its reaction mechanisms, the method's ability to provide accurate electronic structure parameters is a foundational component of these investigations. scielo.org.zaresearchgate.net
The term "ab initio," meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data for parameterization. fiveable.mewikipedia.org These methods are based solely on fundamental physical constants and the electronic structure of the molecule. fiveable.me Common ab initio techniques include Hartree-Fock theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory and Coupled Cluster theory. fiveable.me
In the context of this compound, ab initio methods are particularly valuable for:
High-Accuracy Calculations: They can provide highly accurate predictions of molecular geometries, energies, and other properties, serving as a benchmark for less computationally expensive methods like DFT. fiveable.me
Understanding Reaction Mechanisms: Ab initio calculations are instrumental in mapping out potential energy surfaces for chemical reactions, helping to elucidate reaction mechanisms and predict the stability of novel compounds where empirical data is unavailable. fiveable.meosti.gov
Spectroscopic Properties: These methods can be used to calculate properties such as vibrational frequencies, which can be compared with experimental spectroscopic data to confirm molecular structures. fiveable.me
Although computationally demanding, the accuracy of ab initio methods makes them a powerful tool for detailed investigations into the complex reactivity of halogenated bicyclic compounds like this compound. fiveable.mewikipedia.org
Computational Analysis of Reaction Mechanisms and Transition States for this compound Transformations
Understanding the precise sequence of bond-breaking and bond-forming events that occur during a chemical reaction is a central goal of computational chemistry. smu.edursc.org For this compound, which can undergo complex rearrangements and eliminations, computational analysis is key to mapping the reaction pathways and characterizing the high-energy, short-lived species involved.
Computational methods are used to construct a potential energy surface that maps the energy of a system as a function of its geometry. The path of lowest energy connecting reactants to products is known as the reaction coordinate, and a plot of energy versus this coordinate is the reaction energy profile. smu.edu
A notable example involves the computationally studied formation of a this compound derivative, which involves a Wagner-Meerwein rearrangement. scielo.org.za Theoretical calculations for this transformation identified two potential pathways. The energy profile for the more favorable pathway was calculated, revealing the relative energies of the intermediates and the transition states that connect them. scielo.org.za Such calculations are critical for determining which reaction pathways are energetically feasible and are likely to be the rate-determining steps in a reaction. nih.gov
| Species | Description | Relative Energy (kcal/mol) |
| Intermediate 18 | Precursor to rearrangement | Reference (0.0) |
| TSII | Transition State for Wagner-Meerwein rearrangement | Barrier Energy |
| Species 19 | Rearranged tetrabrominated product | Lower Energy |
Note: This interactive table represents a generalized energy profile for a rearrangement pathway as described in computational studies. Specific energy values depend on the exact system and level of theory used.
A key strength of computational chemistry is its ability to determine the three-dimensional structures and energies of highly reactive intermediates and transition states. nih.govresearchgate.net These species exist for fleeting moments and are often impossible to isolate or directly observe experimentally.
In the study of a this compound derivative's formation, computational analysis successfully characterized the structures of key transition states (designated TSI and TSII) and intermediates. scielo.org.za
Transition States (TS): These are the highest energy points along the reaction coordinate and represent the energetic barrier that must be overcome for the reaction to proceed. nih.gov Calculations can determine their precise geometry, revealing which bonds are breaking and which are forming.
Intermediates: These are temporary, stable species that exist in valleys along the reaction coordinate between transition states. scielo.org.za Computational modeling provides their optimized geometries and relative energies, offering a complete picture of the reaction mechanism. scielo.org.za
By analyzing these transient structures, researchers can gain a detailed mechanistic understanding of transformations like the Wagner-Meerwein rearrangement in the norbornane (B1196662) framework. scielo.org.za
Molecular Dynamics Simulations and Conformational Searching for this compound
While quantum mechanical calculations typically focus on stationary points on the potential energy surface (like minima and transition states), molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the motions of atoms by numerically solving Newton's equations of motion, offering a view of molecular flexibility and conformational changes. researchgate.netnih.gov
For a molecule like this compound, MD simulations and associated conformational searching techniques are used to:
Explore Conformational Space: These methods systematically or randomly sample different molecular geometries to identify all possible low-energy conformations (conformers). scholaris.ca
Determine Relative Stabilities: By sampling a large number of conformations, it is possible to determine the relative populations of different conformers at a given temperature, providing insight into the molecule's preferred shapes.
Study Molecular Flexibility: MD simulations show how the molecule flexes, bends, and vibrates under physiological or other defined conditions, revealing the inherent flexibility of the bicyclic ring system. researchgate.net
This computational approach is essential for understanding how the shape and flexibility of this compound might influence its reactivity and interactions with other molecules.
Prediction and Interpretation of Spectroscopic Parameters of this compound Isomers via Computational Methods
Computational chemistry provides indispensable tools for the prediction and interpretation of the spectroscopic properties of molecules, offering profound insights into their structure and stereochemistry. For complex bicyclic systems like this compound, where numerous stereoisomers are possible, computational methods are crucial for assigning the correct structure by correlating theoretical data with experimental measurements. These techniques allow for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and the detailed analysis of vibrational spectra, which are key to differentiating between closely related isomers.
Computational NMR Chemical Shift Prediction and Stereochemical Assignment
The definitive assignment of stereochemistry in this compound isomers is a significant challenge due to the subtle differences in the spectroscopic data among various isomers. Computational NMR spectroscopy, particularly the calculation of chemical shifts, has become a standard and reliable method to address this challenge. compchemhighlights.orgnih.govnih.gov The primary approach involves comparing experimentally obtained NMR data with the quantum mechanically calculated chemical shifts for all possible diastereomers of the molecule. compchemhighlights.orgmdpi.com
The typical workflow begins with a conformational search and geometry optimization for every potential isomer, commonly performed using Density Functional Theory (DFT) methods, such as the B3LYP functional with a basis set like 6-31G*. nih.govresearchgate.net Following optimization, the NMR shielding tensors are calculated for each low-energy conformer using the Gauge-Independent Atomic Orbital (GIAO) method. scispace.comruc.dk Functionals like mPW1PW91 combined with larger basis sets (e.g., 6-311+G(2d,p)) are often employed for this step to achieve high accuracy. compchemhighlights.orgmdpi.com Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. ruc.dkmdpi.com
The calculated shielding constants are converted to chemical shifts, and a Boltzmann-averaged spectrum is generated for each candidate isomer based on the relative energies of their stable conformers. compchemhighlights.org The final step is to compare these predicted spectra with the experimental ¹H and ¹³C NMR data. This comparison is often quantified using statistical metrics such as the Mean Absolute Error (MAE). mdpi.com More advanced statistical tools like DP4 (Diastereomer Probability) analysis are frequently used to provide a confidence level for each structural hypothesis by comparing the fit between the experimental and calculated data sets. compchemhighlights.orgnih.gov This combined computational and experimental approach has proven to be a powerful tool for the unambiguous stereochemical assignment of complex organic molecules, including those with the rigid bicyclo[2.2.1]heptane framework. compchemhighlights.orgnih.gov
Table 1: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for Hypothetical this compound Isomers
| Carbon Atom | Experimental δ (ppm) | Calculated δ (Isomer A) | Calculated δ (Isomer B) |
| C1 | 48.5 | 48.7 | 50.1 |
| C2 | 55.2 | 55.4 | 58.9 |
| C3 | 56.1 | 56.0 | 53.5 |
| C4 | 49.8 | 49.9 | 47.2 |
| C5 | 28.3 | 28.5 | 29.1 |
| C6 | 25.9 | 26.1 | 24.8 |
| C7 | 38.4 | 38.6 | 39.5 |
| MAE | - | 0.17 | 2.11 |
This table is for illustrative purposes. Isomer A shows a significantly lower Mean Absolute Error (MAE), suggesting it is the correct structure.
Theoretical Vibrational Analysis and Infrared Spectral Interpretations
Theoretical vibrational analysis is a powerful complementary technique for distinguishing between isomers of this compound. By calculating the infrared (IR) spectrum for each possible structure, a direct comparison can be made with experimental data, often revealing key differences in the "fingerprint region" (below 1500 cm⁻¹) that are unique to each isomer. hpst.czmsu.edu
The computational process involves performing a vibrational frequency calculation on the optimized geometry of each isomer, typically using DFT methods (e.g., B3LYP/6-31G*). acs.org These calculations yield a set of normal vibrational modes, their corresponding frequencies (usually expressed in wavenumbers, cm⁻¹), and their IR intensities. acs.orgru.nl The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used by the models. scispace.com
The resulting theoretical spectrum, often visualized as a stick diagram where the position of the stick represents the frequency and its height represents the intensity, can be compared to the experimental IR spectrum. researchgate.net For bicyclo[2.2.1]heptane derivatives, specific vibrational modes, such as C-Br stretching, C-H bending, and skeletal deformations of the bicyclic frame, can occur at distinct frequencies depending on the stereochemistry of the bromine substituents. ru.nl For instance, the relative orientation of the C-Br bonds (e.g., exo,exo vs. exo,endo) will influence the coupling between vibrational modes, leading to a unique spectral fingerprint for each isomer. hpst.cz This method has been successfully applied to identify the relative configurations of functional groups on the bicyclo[2.2.1]heptane ring system. ru.nl
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Distinguishing this compound Isomers
| Vibrational Mode Description | Isomer A (exo,exo) | Isomer B (exo,endo) | Isomer C (endo,endo) |
| C-H Stretch (bridgehead) | 2985 | 2988 | 2990 |
| CH₂ Stretch (asymmetric) | 2950 | 2952 | 2949 |
| CH-Br Bend | 1210 | 1195 | 1215 |
| Skeletal Deformation | 850 | 875 | 840 |
| C-Br Stretch (symmetric) | 680 | 695 | 675 |
| C-Br Stretch (asymmetric) | 655 | 640 | 660 |
This table is for illustrative purposes, showing how different isomers would present unique calculated frequencies for key vibrational modes.
Strain Energy Analysis and its Implications for this compound Reactivity
The bicyclo[2.2.1]heptane framework of norbornane and its derivatives is inherently strained due to the geometric constraints of the bridged-ring system, which enforces bond angles that deviate from the ideal tetrahedral geometry. This ring strain is a dominant factor influencing the stability and chemical reactivity of these compounds. researchgate.net Computational methods provide a robust means to quantify this strain and to understand its role in reaction mechanisms. researchgate.net
Ring Strain Energies (RSEs) can be accurately predicted using quantum chemical calculations, with homodesmotic reactions being a particularly reliable approach. researchgate.netnih.gov This method involves constructing a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides, effectively isolating the strain energy of the cyclic system. researchgate.net
To understand how strain influences the energy barrier of a reaction, the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful conceptual tool. nih.govwikipedia.orgrsc.orgcomporgchem.com The ASM decomposes the potential energy (ΔE) along a reaction coordinate (ζ) into two contributing terms: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgvu.nl
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
The strain energy (ΔE_strain) represents the energy penalty required to distort the reactants from their equilibrium geometries into the geometries they adopt at each point along the reaction coordinate, culminating at the transition state. nih.govillinois.edu For a this compound derivative undergoing a reaction, this term quantifies the energetic cost of bond stretching, angle bending, and torsional changes needed to reach the transition state geometry. researchgate.net
The interaction energy (ΔE_int) is the stabilizing energy released from the interaction between the deformed reactant fragments. vu.nlillinois.edu This term includes electrostatic interactions, orbital interactions (HOMO-LUMO), and Pauli repulsion. illinois.edu
The activation energy of a reaction is determined by the interplay between these two opposing forces. A reaction with a high activation barrier may be the result of excessive strain required to reach the transition state, or insufficient stabilizing interaction between the reacting partners. nih.gov The ASM has been successfully used to explain reactivity and stereoselectivity in various reactions involving norbornene derivatives, demonstrating that steric effects can lead to a higher strain energy for one reaction pathway over another, thereby controlling the outcome. researchgate.netnih.gov This analysis is directly applicable to understanding the reactivity of this compound isomers, where the stereochemical placement of the bromine atoms can significantly influence the strain of the ground state and the transition states of subsequent reactions.
Dibromonorbornane As a Precursor and Research Probe in Organic Synthesis
Utilization of Dibromonorbornane Scaffolds in the Synthesis of Complex Polycyclic Architectures
The strained bicyclo[2.2.1]heptane skeleton of this compound serves as an excellent starting point for the construction of more intricate and sterically congested polycyclic systems. rsc.orgnih.gov Chemists have leveraged the reactivity of the carbon-bromine bonds to forge new carbon-carbon bonds, enabling annulation strategies that build additional rings onto the norbornane (B1196662) core.
A notable application is the synthesis of optically active polycyclic ketones. Starting from readily available 2,3-dibromonorbornene, desymmetrization reactions can be employed to create chiral ketones that are valuable intermediates for a variety of synthetic applications. researchgate.net This approach highlights how the this compound scaffold can be transformed into more complex, value-added structures. For instance, the synthesis of certain terpene natural products, which are characterized by their complex, polycyclic architectures, can be guided by the strategic use of quaternary centers derived from precursors like this compound. nih.gov
The reaction of 1,4-dibromonorbornane with reducing agents like magnesium has also been explored as a route to polycyclic molecules. rsc.org These reactions can lead to the formation of dimers such as 1,1'-binorbornane or proceed through intermediates that can be trapped to form other complex structures. lookchem.com The inherent strain and defined stereochemistry of the this compound scaffold guide these transformations, making it a powerful precursor for molecules with unique three-dimensional shapes, such as molecular baskets. researchgate.net
Table 1: Examples of Polycyclic Architectures from this compound Precursors
| Precursor | Reagents/Conditions | Resulting Architecture | Reference |
|---|---|---|---|
| 2,3-Dibromonorbornene | (-)-Ephedrine, then H3O+ | Optically active polycyclic ketones | researchgate.net |
| 1,4-Dibromonorbornane | Magnesium | 1,1'-Binorbornane and other polycyclics | rsc.orglookchem.com |
Regioselective and Stereoselective Functionalization of the this compound Core
The precise control over the location (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical reactions is a central goal of organic synthesis. ethz.ch The this compound core, with its distinct and conformationally restricted structure, provides an excellent platform for studying and developing highly selective reactions.
Stereoselective bromination of norbornene itself can lead to various this compound isomers, and the product distribution is highly dependent on reaction conditions. cdnsciencepub.com Once formed, these dibromides can undergo further transformations with high degrees of selectivity. For example, the desymmetrization of meso-dibromoalkenes like 2,3-dibromonorbornene using chiral reagents allows for the preparation of enantiomerically pure polycyclic ketones. researchgate.net This process selectively functionalizes one part of the molecule over another, guided by the chiral auxiliary.
Furthermore, modern catalytic methods have enabled the site-selective and stereoselective functionalization of C-H bonds, which are typically unreactive. snnu.edu.cn While much of this work has focused on other substrates, the principles of using catalyst control to direct reactions to a specific site can be applied to complex scaffolds like this compound. snnu.edu.cnmdpi.com The rigid framework of the molecule helps to amplify the subtle directing effects of a catalyst, allowing for functionalization at positions that would be inaccessible through traditional methods. snnu.edu.cn This level of control is crucial for the efficient synthesis of complex target molecules where precise installation of functional groups is required. researchgate.netchemistryviews.org
Development of Novel Synthetic Methodologies Employing this compound as a Building Block
The unique reactivity of this compound has spurred the development of new synthetic methods. kvmwai.edu.in Its use as a starting material has led to efficient protocols for creating other valuable brominated bicyclic compounds. For instance, an efficient method for synthesizing 2,3-dibromonorbornene has been developed using 1,2-dibromotetrachloroethane (B50365) as a brominating agent, providing a reliable source for this key building block. researchgate.net
This compound derivatives are key intermediates in the synthesis of complex natural products and their analogues. A prominent example is the synthesis of epibatidine (B1211577), a potent analgesic alkaloid. scielo.brmmsl.cz Several synthetic routes to epibatidine and its analogues rely on intermediates derived from brominated norbornanes. researchgate.netrsc.org For example, a formal synthesis of (+)-epibatidine has been reported starting from a desymmetrized 2,3-dibromonorbornene derivative. researchgate.net These syntheses often involve novel strategies for forming the requisite azabicyclo[2.2.1]heptane core, demonstrating how the this compound scaffold can be manipulated to construct complex heterocyclic systems. scielo.br
The development of these synthetic routes showcases the utility of this compound as a versatile building block, enabling chemists to access complex molecular architectures that would be difficult to synthesize otherwise. kvmwai.edu.innsf.gov The methodologies developed for manipulating the this compound skeleton often have broader applications in organic synthesis. beilstein-journals.org
Role of this compound in Elucidating Fundamental Organic Reaction Principles
Beyond its utility in synthesis, this compound has played a crucial role as a molecular probe for studying the mechanisms of fundamental organic reactions. masterorganicchemistry.comchemistrydocs.com The rigid structure of the norbornane system limits conformational flexibility, which helps in the interpretation of experimental results and allows for a clearer understanding of reaction intermediates and transition states. mckgroup.orgyoutube.comrsc.org
A classic example is the study of the bromination of norbornene. cdnsciencepub.com The reaction yields a complex mixture of dibromide products, and the analysis of their structures and the stereochemical outcome has provided key evidence for the nature of the reaction intermediates. cdnsciencepub.comcdnsciencepub.com Specifically, the debate over the involvement of a symmetrical bromonium ion versus a rapidly equilibrating or non-classical carbocation has been significantly informed by studies on the norbornene system. cdnsciencepub.comcdnsciencepub.com Degradation studies of 14C-labeled 2-exo,3-endo-dibromonorbornane revealed that it is formed through at least two different ionic pathways, one of which involves a 6,1-hydride shift, highlighting the complexity of seemingly simple addition reactions. cdnsciencepub.com
In another instance, the investigation into a byproduct formed during the synthesis of 8-bromocamphor led to the characterization of 3,3,4-trimethyl-1,7-dibromonorbornane-2-one. scielo.org.zascielo.org.za The formation of this rearranged product was studied using spectroscopic analysis and DFT (Density Functional Theory) calculations. scielo.org.zascielo.org.za This work provided insight into competing mechanistic pathways, including Wagner-Meerwein rearrangements and bromide shifts, demonstrating how unexpected results with this compound derivatives can lead to a deeper understanding of complex skeletal rearrangements. scielo.org.zascielo.org.za
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1'-Binorbornane |
| 1,2-Dibromotetrachloroethane |
| 1,4-Dibromonorbornane |
| 2,3-Dibromonorbornene |
| 2-exo,3-endo-dibromonorbornane |
| 3,3,4-Trimethyl-1,7-dibromonorbornane-2-one |
| 8-Bromocamphor |
| This compound |
| Epibatidine |
Q & A
Q. What computational tools predict regioselectivity in this compound radical coupling reactions?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory identifies sites with highest spin density, guiding regioselectivity predictions. Software like Gaussian (DFT/B3LYP/6-31G**) calculates Mulliken charges and spin distributions. Compare computed results with experimental EPR hyperfine coupling constants to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
